molecular formula C7H5N3O3 B11757923 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol

3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B11757923
M. Wt: 179.13 g/mol
InChI Key: TVJNGHOQQCLWQP-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the nitration of pyrrolopyridine derivatives. One common method is the reaction of pyridine and substituted pyridines with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position through a [1,5] sigmatropic shift .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale nitration reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group.

    Substitution: The nitro group can be substituted with other functional groups, such as amines or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like ammonia (NH3) and halogenating agents (e.g., N-bromosuccinimide) are employed.

Major Products Formed

    Aminopyrrolopyridine: Formed by the reduction of the nitro group.

    Carbonyl derivatives: Formed by the oxidation of the hydroxyl group.

    Substituted pyrrolopyridines: Formed by substitution reactions at the nitro group.

Scientific Research Applications

3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridin-5-ol
  • 1H-pyrrolo[3,2-b]pyridin-6-ol
  • 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Uniqueness

3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both a nitro group and a hydroxyl group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to inhibit FGFRs with high potency sets it apart from other similar compounds .

Properties

IUPAC Name

3-nitro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-1-2-8-7-6(5)4(3-9-7)10(12)13/h1-3H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJNGHOQQCLWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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